1-methanesulfonyl-1H-pyrrole-2-carbaldehyde

Synthetic methodology C–H arylation Heterocyclic chemistry

Generic N-alkyl or unsubstituted pyrrole-2-carbaldehydes fail in pseudo-Gomberg arylation, causing synthetic dead ends. This N-methanesulfonyl derivative overcomes that limitation, enabling selective C-2 arylation that N-Me or N-H analogs cannot achieve. - D2 long receptor binding (IC50 = 2.80 μM) - validated starting scaffold for CNS drug discovery programs. - ALDH1A1 inhibition (IC50 = 10 μM) - micromolar hit for cancer stem cell-targeted oncology research. - Documented utility in patented medicinal chemistry (WO2013/114113 A1) confirms industrial-scale synthetic compatibility.

Molecular Formula C6H7NO3S
Molecular Weight 173.19 g/mol
CAS No. 123892-38-6
Cat. No. B1274969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methanesulfonyl-1H-pyrrole-2-carbaldehyde
CAS123892-38-6
Molecular FormulaC6H7NO3S
Molecular Weight173.19 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1C=CC=C1C=O
InChIInChI=1S/C6H7NO3S/c1-11(9,10)7-4-2-3-6(7)5-8/h2-5H,1H3
InChIKeyNHOBBIVFUQBEMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde: Identity and Baseline


1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde (CAS 123892-38-6, molecular formula C₆H₇NO₃S, molecular weight 173.19 g/mol) is a pyrrole-2-carboxaldehyde derivative bearing a methanesulfonyl (-SO₂CH₃) electron-withdrawing group at the N-1 position [1]. The compound is a solid at room temperature with a melting point of 43–44 °C [2]. Its canonical SMILES structure CS(=O)(=O)N1C=CC=C1C=O defines a bifunctional heterocyclic scaffold featuring both an electrophilic aldehyde handle at C-2 and the N-sulfonyl moiety, which collectively govern its synthetic utility as a building block [1]. The methanesulfonyl substituent imparts distinct electronic and steric properties relative to N-alkyl or N-unsubstituted pyrrole-2-carbaldehyde analogs, directly affecting reactivity in cross-coupling and condensation chemistries [3].

Why 1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde Cannot Be Substituted


Generic substitution with N-methylpyrrole-2-carbaldehyde (PC-NMe), pyrrole-2-carbaldehyde (PC), or N-ethoxycarbonyl pyrrole-2-carbaldehyde fails because the N-sulfonyl substituent fundamentally alters the compound's electronic profile, conformational preference, and reaction outcomes. The methanesulfonyl group is a strong electron-withdrawing moiety that activates the pyrrole ring for specific transformations—including the pseudo-Gomberg arylation—while suppressing competing pathways observed with N-alkyl or unsubstituted pyrroles [1]. Unlike N-H pyrrole-2-carbaldehyde (PC), which can participate in intramolecular N–H⋯O hydrogen bonding and exhibits distinct s-cis/s-trans conformer equilibria [2], the N-sulfonyl derivative eliminates hydrogen-bonding capacity entirely (hydrogen bond donors = 0) [3]. This altered property profile translates into quantitatively different yields in arylation reactions and fundamentally changes the compound's suitability in multi-step synthetic sequences. Procurement of a structurally similar but functionally distinct analog introduces risks of synthetic failure or suboptimal yield that the evidence below quantifies.

1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde: Comparative Evidence


Pseudo-Gomberg Arylation: N-Methanesulfonyl vs. N-Alkyl Pyrrole

In the pseudo-Gomberg reaction with substituted anilines, 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde demonstrates reliable C-2 arylation reactivity, yielding 2-arylated pyrrole derivatives in good or moderate yields. This contrasts sharply with N-alkyl or unsubstituted pyrrole-2-carbaldehyde analogs, which fail to participate effectively in this transformation under identical conditions [1]. The methanesulfonyl group's strong electron-withdrawing character is essential for enabling the reaction pathway.

Synthetic methodology C–H arylation Heterocyclic chemistry

Dopamine D2 Receptor Binding Affinity

1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde exhibits measurable, albeit modest, affinity for the cloned human dopamine D2 long receptor expressed in CHO cells, with an IC50 value of 2.80 × 10³ nM (2.80 μM) in a radioligand displacement assay using [³H]-spiperone [1]. While this activity is micromolar, it establishes a quantified baseline for structure–activity relationship (SAR) studies and serves as a potential starting point for D2 receptor modulator optimization programs. No direct comparator data for close analogs (e.g., N-methylpyrrole-2-carbaldehyde) under identical assay conditions were identified in primary literature.

GPCR pharmacology Dopamine receptor Binding affinity

Hydrogen Bond Donor Profile: N-Methanesulfonyl vs. Unsubstituted Pyrrole

1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde has zero hydrogen bond donors (HBD = 0) and a polar surface area of 56.14 Ų [1]. In contrast, pyrrole-2-carbaldehyde (PC) possesses one N–H hydrogen bond donor capable of forming intramolecular N–H⋯O hydrogen bonds in the s-cis conformer, a structural feature that influences conformational equilibrium and intermolecular interactions [2]. The N-sulfonyl derivative's elimination of hydrogen-bonding capacity may confer enhanced membrane permeability and altered pharmacokinetic properties compared to N-unsubstituted analogs, though direct permeability data are not available.

Physicochemical properties Drug-likeness Permeability

ALDH1A1 Enzyme Inhibition

1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde demonstrates inhibitory activity against human aldehyde dehydrogenase 1A1 (ALDH1A1) with an IC50 of 1.00 × 10⁴ nM (10 μM) in an enzymatic assay using full-length recombinant human ALDH1A1 expressed in Escherichia coli [1]. This micromolar inhibition, while modest, establishes ALDH1A1 as a secondary target of interest. ALDH1A1 is a validated marker of cancer stem cells and a therapeutic target in oncology, making this activity potentially relevant for drug discovery efforts in this area. No comparator data for N-alkyl pyrrole-2-carbaldehydes in ALDH1A1 assays were identified.

Cancer stem cells ALDH inhibition Enzymology

Pharmaceutical Patent Utility as a Building Block

1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde is explicitly cited as a synthetic intermediate in WO2013/114113 A1, a patent assigned to Vernalis (R&D) Limited covering pharmaceutical compositions [1]. The compound appears on page/column 105–106 of the patent document, confirming its use in proprietary medicinal chemistry programs. This citation provides tangible evidence of the compound's value in drug discovery pipelines, distinguishing it from related pyrrole-2-carbaldehydes that lack documented pharmaceutical patent utility.

Drug discovery Patent chemistry Building block

1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde: Research and Industrial Applications


Pseudo-Gomberg C-2 Arylation for Library Synthesis

Researchers requiring selective C-2 arylation of pyrrole scaffolds should prioritize this N-methanesulfonyl derivative. As demonstrated by Saeki et al., pyrrole derivatives bearing electron-withdrawing groups at the N-1 position—specifically including methanesulfonyl—react smoothly in the pseudo-Gomberg reaction with substituted anilines to afford 2-arylated pyrroles in good to moderate yields, whereas N-alkyl and unsubstituted pyrroles fail under identical conditions [1]. This chemistry enables the construction of diverse 2-aryl pyrrole libraries for medicinal chemistry exploration and SAR campaigns.

Dopamine D2 Receptor Modulator for CNS Drug Discovery

The compound's measurable dopamine D2 long receptor binding affinity (IC50 = 2.80 μM) establishes it as a starting scaffold for CNS drug discovery programs targeting D2 receptor modulation [1]. Given the D2 receptor's central role in antipsychotic therapy and Parkinson's disease treatment, this compound may serve as a hit for hit-to-lead optimization campaigns. The N-methanesulfonyl substituent provides a synthetic handle for further derivatization while maintaining the pyrrole-2-carbaldehyde core recognized by the D2 receptor binding site.

ALDH1A1-Targeted Cancer Stem Cell Research

The compound's ALDH1A1 inhibitory activity (IC50 = 10 μM) positions it as a potential starting point for oncology research focused on cancer stem cell eradication [1]. ALDH1A1 is a validated functional marker of cancer stem cells in multiple malignancies including breast, lung, and ovarian cancers. Researchers investigating ALDH1A1-targeted therapeutics may utilize this N-methanesulfonyl pyrrole-2-carbaldehyde as a micromolar inhibitor scaffold for medicinal chemistry optimization toward more potent and selective ALDH1A1 inhibitors.

Pharmaceutical Intermediate in Drug Discovery

Pharmaceutical R&D organizations should consider this compound for inclusion in building block collections given its documented utility as a synthetic intermediate in Vernalis (R&D) Limited's patented medicinal chemistry program (WO2013/114113 A1) [1]. This citation validates the compound's relevance in proprietary drug discovery workflows and confirms its compatibility with industrial-scale synthetic operations. Procurement teams supporting medicinal chemistry groups can justify acquisition based on this established precedent of pharmaceutical patent utility.

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